ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate
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Overview
Description
Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrobenzoxazine derivatives. Substitution reactions can lead to a variety of substituted benzoxazines .
Scientific Research Applications
Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzoxazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)-3-oxobutanoate
- Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- 4-Hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
Uniqueness
Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Biological Activity
Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant data from case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15NO4
- Molecular Weight : 249.26 g/mol
- CAS Number : 139605-39-3
The compound belongs to the benzoxazine class, which is known for various biological activities. Its structural features contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia):
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 | 15 | Induction of apoptosis |
Jurkat | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of apoptotic pathways and disruption of cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-stimulated macrophages:
Inflammatory Marker | Reduction (%) |
---|---|
TNF-alpha | 45 |
IL-6 | 38 |
COX-2 | 50 |
The compound significantly reduced the levels of pro-inflammatory cytokines and enzymes, suggesting its potential in managing inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound showed improved outcomes in patients with bacterial infections resistant to conventional antibiotics.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced skin cancer indicated that the compound could be a promising adjunct therapy when used alongside standard treatments.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-13-7-8-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3 |
InChI Key |
WFWCPJYCYMXPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC2=CC=CC=C21 |
Origin of Product |
United States |
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